N,N-dibenzylazetidin-3-amine
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Overview
Description
N,N-dibenzylazetidin-3-amine: is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.36 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with two benzyl groups at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzylazetidin-3-amine typically involves the reaction of azetidine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the substituents used.
Scientific Research Applications
N,N-dibenzylazetidin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N,N-dibenzylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting or modifying their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
N,N-dibenzylaziridine: A three-membered nitrogen-containing heterocycle with similar substituents.
N-benzylpyrrolidine: A five-membered nitrogen-containing heterocycle with a benzyl group.
Comparison: N,N-dibenzylazetidin-3-amine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity compared to the less strained five-membered pyrrolidine or three-membered aziridine rings. This strain-driven reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Properties
CAS No. |
931414-81-2 |
---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.4 |
Purity |
95 |
Origin of Product |
United States |
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